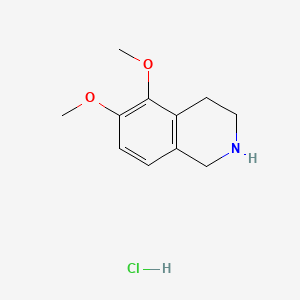

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is formally identified by the Chemical Abstracts Service number 63905-67-9 and possesses the molecular formula C11H16ClNO2 with a molecular weight of 229.70 grams per mole. The compound's International Union of Pure and Applied Chemistry name is 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, reflecting its structural composition as a tetrahydroisoquinoline core bearing two methoxy substituents at the 5 and 6 positions. The compound exists as a hydrochloride salt, which enhances its solubility properties and stability for research applications.

The structural architecture of this molecule features a bicyclic ring system characteristic of the isoquinoline family, specifically containing a benzene ring fused to a partially saturated pyridine ring. The tetrahydro designation indicates that the pyridine portion of the molecule has been reduced, resulting in a saturated six-membered nitrogen-containing ring. The methoxy groups, positioned at the 5 and 6 carbons of the aromatic ring, contribute significantly to the compound's electronic properties and potential biological activity.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 63905-67-9 |

| Molecular Formula | C11H16ClNO2 |

| Molecular Weight | 229.70 g/mol |

| International Union of Pure and Applied Chemistry Name | 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |

| MDL Number | MFCD01717382 |

The Simplified Molecular Input Line Entry System representation of the free base form is recorded as "COc1ccc2c(c1OC)CCNC2.Cl", indicating the specific connectivity pattern and the presence of the hydrochloride salt. This notation system provides a standardized method for representing the molecular structure in chemical databases and computational applications.

Historical Context in Alkaloid Research

The tetrahydroisoquinoline structural framework has deep historical roots in natural product chemistry, with the first members of this family being isolated from plant sources in the early twentieth century. The development of synthetic methodologies for constructing tetrahydroisoquinoline derivatives gained significant momentum following the landmark work of Amé Pictet and Theodor Spengler, who discovered a fundamental reaction for alkaloid synthesis in 1911. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, became the cornerstone methodology for accessing tetrahydroisoquinoline structures.

This synthetic transformation proved particularly valuable because it mimics biosynthetic pathways found in nature, where enzymes such as strictosidine synthase catalyze similar cyclization reactions to produce complex alkaloid structures. The original Pictet-Spengler reaction specifically involved the transformation of phenethylamine and dimethoxymethane in the presence of hydrochloric acid to form tetrahydroisoquinoline products, establishing the fundamental approach that would later be adapted for synthesizing various substituted derivatives.

The significance of dimethoxy-substituted tetrahydroisoquinolines in alkaloid research stems from their structural similarity to numerous naturally occurring compounds. Many plant alkaloids, particularly those found in the Amaryllidaceae and Papaveraceae families, contain the tetrahydroisoquinoline core with various methoxy substitution patterns. These natural products have historically served as lead compounds for pharmaceutical development, driving interest in synthetic analogs that might exhibit improved properties or novel biological activities.

Research into tetrahydroisoquinoline derivatives has been further motivated by their presence in food products and biological systems. Pictet-Spengler products have been identified in various consumable items, including soy sauce and ketchup, where they form through natural condensation reactions between tryptophan and various aldehydes during processing. This widespread occurrence in both natural and processed systems has contributed to sustained scientific interest in understanding their formation, properties, and potential effects.

Position Within Tetrahydroisoquinoline Pharmacophore Class

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride occupies a distinctive position within the broader tetrahydroisoquinoline pharmacophore class, which has been recognized as a privileged scaffold in medicinal chemistry due to its remarkable range of pharmacological properties. The tetrahydroisoquinoline ring system has been extensively studied for its potential in cancer drug development, with numerous derivatives demonstrating significant biological activity against various molecular targets associated with tumor growth and progression.

The specific 5,6-dimethoxy substitution pattern distinguishes this compound from other prominent members of the tetrahydroisoquinoline family, such as the 6,7-dimethoxy isomer, which has been extensively studied for its anticonvulsant properties. Research has demonstrated that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives function as noncompetitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, leading to their investigation as potential treatments for epilepsy and other neurological conditions.

The development of three-dimensional pharmacophore models for tetrahydroisoquinoline derivatives has revealed critical structure-activity relationships that inform the design of new therapeutic agents. These models typically incorporate five key features: two hydrogen bond acceptors, two hydrophobic features, and one hydrophobic aromatic region, with correlation coefficients exceeding 0.919 in predictive studies. The positioning of methoxy groups significantly influences how these molecules interact with their biological targets, making the 5,6-substitution pattern particularly valuable for exploring alternative binding modes and selectivity profiles.

| Pharmacophore Feature | Contribution to Activity | Structural Requirement |

|---|---|---|

| Hydrogen Bond Acceptors | Essential for target binding | Methoxy oxygen atoms |

| Hydrophobic Features | Membrane permeability | Aromatic ring system |

| Hydrophobic Aromatic Region | π-π interactions | Benzene portion of scaffold |

The synthetic accessibility of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride through established Pictet-Spengler methodology makes it an attractive scaffold for structure-activity relationship studies. The reactivity of the tetrahydroisoquinoline core allows for diverse chemical modifications, including oxidation to quinoline derivatives, reduction reactions, and substitution reactions that can introduce new functional groups onto the ring system. This versatility has made tetrahydroisoquinoline derivatives valuable building blocks for constructing more complex molecular architectures with enhanced biological properties.

Recent investigations have highlighted the potential of tetrahydroisoquinoline derivatives in addressing cancer drug resistance mechanisms and improving selectivity profiles compared to existing therapeutic agents. The ability to modify the substitution pattern and introduce various functional groups provides medicinal chemists with numerous opportunities to optimize pharmacokinetic properties, target specificity, and therapeutic efficacy. The 5,6-dimethoxy derivative represents one such optimization opportunity, offering a distinct electronic and steric environment compared to other substitution patterns within this privileged scaffold class.

Propriétés

Numéro CAS |

63905-67-9 |

|---|---|

Formule moléculaire |

C11H16ClNO2 |

Poids moléculaire |

229.70 g/mol |

Nom IUPAC |

5,6-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium chloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8-7-12-6-5-9(8)11(10)14-2;/h3-4,12H,5-7H2,1-2H3;1H |

Clé InChI |

QPBAENLXKAWWOO-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C2=C(CNCC2)C=C1)OC.Cl |

Origine du produit |

United States |

Mécanisme D'action

Target of Action

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class of compounds. THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders. .

Mode of Action

Thiq analogs are known to interact with their targets, leading to changes that result in their biological activity.

Analyse Biochimique

Biochemical Properties

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters. The compound acts as a substrate for these enzymes, leading to the formation of various metabolites. Additionally, 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can bind to proteins and other biomolecules, influencing their activity and stability. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling molecules such as cyclic adenosine monophosphate and protein kinase A, leading to changes in cellular responses. Furthermore, 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes.

Molecular Mechanism

The molecular mechanism of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several key interactions at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit monoamine oxidase, resulting in increased levels of neurotransmitters such as dopamine and serotonin. Additionally, 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and potency. Long-term exposure to the compound can result in alterations in cellular processes, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function. At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its effects on cellular function. Additionally, 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can influence metabolic flux and metabolite levels, further highlighting its role in biochemical processes.

Transport and Distribution

The transport and distribution of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can be transported across cell membranes by specific transporters, leading to its distribution within different cellular compartments. These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and RNA, affecting gene expression and protein synthesis. Understanding the subcellular localization of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for elucidating its molecular mechanism and its effects on cellular processes.

Activité Biologique

5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (DMTHIQ) is a synthetic compound that belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of DMTHIQ, synthesizing findings from various studies and highlighting its medicinal chemistry perspectives.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are known for their wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and neuroprotective effects. The structural diversity of THIQs allows for modifications that can enhance their biological properties and selectivity towards specific targets.

Antioxidant Activity

Research indicates that DMTHIQ exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. This activity is attributed to the presence of methoxy groups on the isoquinoline structure, which enhance electron donation capabilities.

Neuroprotective Effects

DMTHIQ has been studied for its neuroprotective effects against neurodegenerative diseases. In animal models of Parkinson's disease, DMTHIQ demonstrated the ability to reduce dopaminergic neuron loss and improve motor function. These effects are likely mediated through the modulation of neuroinflammatory pathways and inhibition of apoptosis in neuronal cells.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Studies have reported that DMTHIQ exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Structure-Activity Relationship (SAR)

The biological activity of DMTHIQ can be influenced by its structural features. Key modifications to the THIQ scaffold have been explored to optimize its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased antimicrobial potency |

| Variation in methoxy group positions | Altered neuroprotective efficacy |

| Changes in alkyl chain length | Impact on solubility and bioavailability |

Case Studies

-

Neuroprotection in Parkinson's Disease Models :

A study conducted by demonstrated that DMTHIQ significantly improved survival rates and motor function in mice treated with neurotoxins that induce Parkinsonian symptoms. The compound reduced oxidative stress markers and increased levels of neurotrophic factors. -

Antimicrobial Efficacy :

In a comparative study published in , DMTHIQ was tested against a panel of bacterial strains, showing a minimum inhibitory concentration (MIC) as low as 15 µg/mL against Staphylococcus aureus, indicating potent antimicrobial properties.

Comparaison Avec Des Composés Similaires

Papaverine

- Structure: Papaverine is a benzylisoquinoline alkaloid lacking the 6,7-dimethoxy substituents but sharing the tetrahydroisoquinoline backbone.

- Activity : While papaverine is a myotropic antispasmodic agent, it lacks analgesic or anti-inflammatory properties. In contrast, 6,7-dimethoxy derivatives (e.g., compound 3 in –3, 18) exhibit potent analgesic and anti-inflammatory effects (3.3× greater anti-inflammatory activity than diclofenac sodium at 0.5 mg/kg) .

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (Compound 3)

- Structure: This derivative adds a 4’-dimethylaminophenyl group to the tetrahydroisoquinoline core.

- Activity : In the hot plate test, it increased pain sensitivity thresholds by 58% (vs. 32% for diclofenac sodium) and reduced edema volume by 67% in acute inflammatory arthritis models .

- Mechanism: Unlike papaverine, it acts via non-opioid pathways, making it a non-narcotic analgesic candidate .

Pharmacological Analogs

Diclofenac Sodium

Metamizole Sodium and Acetylsalicylic Acid

- Compound 3 demonstrated superior analgesia in thermal pain models (ED₅₀ = 0.3 mg/kg vs. 1.2 mg/kg for metamizole) and fewer gastrointestinal side effects than acetylsalicylic acid .

Other Tetrahydroisoquinoline Derivatives

5,6-Difluoro- and 5,7-Dichloro-Substituted Derivatives

- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride (CAS 1289646-93-0) is explored for cytotoxic applications due to its dichloro and carboxylic acid substituents .

Beta-Adrenoceptor-Targeting Derivatives

- Derivatives like 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines exhibit weak beta-adrenoceptor agonism/antagonism, unlike the potent anti-inflammatory activity of compound 3 .

Critical Analysis and Limitations

- Positional isomerism (5,6- vs. 6,7-OCH₃) may alter receptor binding and bioavailability, necessitating further study.

- Comparative studies with non-tetrahydroisoquinoline NSAIDs (e.g., celecoxib) are absent in the provided evidence.

Méthodes De Préparation

Pictet–Spengler Condensation Route

One of the most established methods for synthesizing tetrahydroisoquinoline derivatives, including 5,6-dimethoxy-substituted analogs, is the Pictet–Spengler condensation. This involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions.

- Starting Materials: 2-(3,4-dimethoxyphenyl)ethylamine or its positional isomers.

- Key Steps:

- Formation of an iminium ion intermediate by reaction of the amine with an aldehyde.

- Cyclization promoted by Lewis acids such as boron trifluoride etherate (BF3·OEt2).

- Subsequent removal of chiral auxiliaries or protecting groups by acid treatment (e.g., HCl in ethanol at 0 °C).

- Yields: High, often in the range of 85–97% for related tetrahydroisoquinoline derivatives.

- Advantages: The method allows for stereoselective synthesis when combined with chiral auxiliaries or catalysts.

- Example: Synthesis of (+) salsolidine and related 6,7-dimethoxy derivatives by this approach has been reported, confirming its applicability.

One-Pot Formylation and Cyclization Method

A recent industrially promising method involves a one-pot synthesis that combines formylation, chlorination, and catalytic ring closure to yield 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, which can be converted to the tetrahydroisoquinoline hydrochloride salt.

- Procedure:

- React 3,4-dimethoxyphenethylamine with a formylation reagent (ethyl formate preferred) to form an intermediate.

- Add oxalyl chloride solution dropwise to form a chlorinated intermediate.

- Introduce phosphotungstic acid as a catalyst to promote ring closure.

- Add an alcohol solvent to remove oxalic acid byproducts.

- Cool the reaction mixture to crystallize the hydrochloride salt.

- Filter, wash, and dry to obtain the final product.

- Purity: >99.0% with single impurities ≤0.15%.

- Yield: Greater than 75%.

- Benefits: Simplifies the process, reduces operational costs, improves safety, and minimizes waste, making it suitable for large-scale production.

Reduction and Cyclization of Ketoamide Precursors

Another synthetic strategy involves the preparation of ketoamides followed by reduction and acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.

- Key Reactions:

- Synthesis of ketoamide intermediates from appropriate amines and acid derivatives.

- Reduction of ketoamides using sodium borohydride (NaBH4) in methanol to hydroxyamides with yields of 85–90%.

- Cyclization of hydroxyamides using catalytic p-toluenesulfonic acid in dichloromethane at room temperature for 30 minutes.

- Yields: Cyclization yields are high, typically 90–97%.

- Suitability: This method allows access to various substituted tetrahydroisoquinolines by varying ketoamide precursors.

Catalytic Hydrogenation and Reductive Amination

The synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can also be achieved via catalytic hydrogenation of dihydroisoquinoline intermediates, followed by reductive amination.

- Process Overview:

- Bischler–Napieralski reaction to form dihydroisoquinoline intermediates.

- Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts (e.g., (R,R)-RuTsDPEN) to obtain enantiomerically enriched tetrahydroisoquinolines.

- Reductive amination to introduce desired substituents on the nitrogen.

- Advantages: Provides stereoselective synthesis with high enantiomeric excess.

- Applications: Used in the synthesis of natural product analogs and pharmaceutical intermediates.

Conversion to Hydrochloride Salt

Regardless of the synthetic route, the free base of 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline is typically converted into its hydrochloride salt to enhance stability and crystallinity.

- Method: Treatment with hydrochloric acid in an alcoholic solvent (e.g., ethanol or isopropanol).

- Crystallization: The hydrochloride salt is crystallized from absolute ethanol/petroleum ether mixtures.

- Outcome: Produces solid salts with high purity suitable for pharmaceutical applications.

Comparative Summary Table of Preparation Methods

Detailed Research Findings and Notes

The Pictet–Spengler reaction remains a cornerstone for tetrahydroisoquinoline synthesis due to its straightforward mechanism and adaptability to various substituents, including methoxy groups at the 5,6-positions.

The one-pot method described in patent CN110845410A offers a significant advancement in industrial synthesis by integrating multiple steps without intermediate isolation, thus reducing waste and improving safety.

Reduction of ketoamide intermediates followed by acid-catalyzed cyclization provides an alternative that avoids harsher cyclization reagents and can be tuned for different substitution patterns.

Enantioselective hydrogenation using chiral Ru(II) catalysts enables the production of optically pure tetrahydroisoquinolines, which is critical for pharmaceutical applications, as stereochemistry often influences biological activity.

Conversion to the hydrochloride salt is essential for pharmaceutical formulation, improving compound stability and crystallinity, and is achieved by simple acid-base reactions with subsequent crystallization.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do they influence experimental design?

- The compound has a molecular weight of 229.71 g/mol (C₁₁H₁₆ClNO₂) and a purity of ≥97% . Its solubility in polar solvents (e.g., water, methanol) is critical for reaction setups. The methoxy groups at positions 5 and 6 enhance electron density on the aromatic ring, affecting reactivity in nucleophilic substitution or catalytic hydrogenation reactions . Use spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity and purity before experimentation .

Q. What safety protocols are essential when handling this compound?

- Wear PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release toxic gases (e.g., HCl, CO) upon decomposition . Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation . Refer to SDS guidelines for spill management and disposal .

Q. How is the compound synthesized, and what are common impurities?

- A typical synthesis involves cyclization of phenethylamine derivatives via the Pictet-Spengler reaction, followed by methoxylation at positions 5 and 6 . Impurities may include unreacted intermediates (e.g., tetrahydroisoquinoline without methoxy groups) or byproducts from incomplete HCl salt formation. Use reverse-phase HPLC with UV detection (λ = 280 nm) for impurity profiling .

Advanced Research Questions

Q. How do substituent positions (5,6- vs. 6,7-dimethoxy) affect biological activity in tetrahydroisoquinoline derivatives?

- Methoxy groups at positions 5 and 6 alter steric and electronic interactions with biological targets. For example, 6,7-dimethoxy analogs show higher affinity for adrenergic receptors due to optimized hydrogen bonding . Conduct molecular docking studies (e.g., AutoDock Vina) to compare binding modes and validate with in vitro assays (e.g., radioligand binding) .

Q. What strategies optimize catalytic hydrogenation of this compound to preserve stereochemistry?

- Use palladium on carbon (Pd/C) under low H₂ pressure (1–2 atm) in ethanol at 25°C to minimize over-reduction. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3). Chiral auxiliaries (e.g., Evans’ oxazolidinones) can stabilize intermediates to retain enantiomeric excess .

Q. How can conflicting data on metabolic stability be resolved?

- Discrepancies in hepatic microsomal stability studies may arise from species-specific CYP450 isoforms. Compare rat vs. human microsome data and validate with recombinant CYP assays. Adjust incubation conditions (e.g., NADPH concentration, pH 7.4) to standardize protocols .

Methodological Guidance

Q. What analytical techniques validate structural modifications in derivatives?

- Mass Spectrometry : High-resolution ESI-MS (m/z [M+H]⁺ = 230.1) confirms molecular weight.

- NMR : ¹H NMR (DMSO-d₆) should show methoxy singlets at δ 3.75–3.85 ppm and aromatic protons at δ 6.60–7.20 ppm .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry of substituents .

Q. How to design SAR studies for neurotransmitter receptor interactions?

- Synthesize analogs with fluorinated or hydroxyl substituents and test affinity via competitive binding assays (e.g., against [³H]Dopamine). Use Schild analysis to determine Ki values. Correlate results with computational models (e.g., CoMFA) to predict pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.